
Threonine, N-(2,4-dinitrophenyl)-
Overview
Description
Threonine, N-(2,4-dinitrophenyl)-: is an organic compound with the chemical formula C12H10N4O8. It is a derivative of the amino acid L-threonine, where the amino group is protected by a 2,4-dinitrophenyl (Dnp) group. This compound is often used in biochemical research and synthetic chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Threonine, N-(2,4-dinitrophenyl)- typically involves the protection of the amino group of L-threonine with a 2,4-dinitrophenyl group. This can be achieved through the reaction of L-threonine with 2,4-dinitrofluorobenzene under basic conditions. The reaction is usually carried out in an aqueous or organic solvent, such as ethanol or methanol, at a controlled temperature to ensure the selective protection of the amino group .
Industrial Production Methods
Industrial production of Threonine, N-(2,4-dinitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Threonine, N-(2,4-dinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of Threonine, N-(2,4-dinitrophenyl)- can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups on the Dnp moiety can be reduced to amino groups under specific conditions.
Substitution: The Dnp group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the Dnp group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of new derivatives with different protecting groups or functional groups.
Scientific Research Applications
Threonine, N-(2,4-dinitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of Threonine, N-(2,4-dinitrophenyl)- involves its interaction with specific enzymes and proteins. The Dnp group acts as a protecting group, allowing selective reactions to occur at other functional sites. This selective reactivity is crucial in studying enzyme mechanisms and protein interactions. The molecular targets include enzymes involved in amino acid metabolism and proteins with specific binding sites for the Dnp group .
Comparison with Similar Compounds
Similar Compounds
L-threonine: The parent amino acid without the Dnp group.
Dnp-L-serine: Similar structure but with a serine backbone.
Dnp-L-lysine: Another Dnp-protected amino acid with a lysine backbone
Uniqueness
Threonine, N-(2,4-dinitrophenyl)- is unique due to its specific reactivity and the presence of both hydroxyl and amino groups. This dual functionality allows for a wide range of chemical modifications and applications in various fields of research. Its ability to selectively interact with enzymes and proteins makes it a valuable tool in biochemical studies .
Biological Activity
N-(2,4-Dinitrophenyl)-dl-threonine (DNP-threonine) is an organic compound derived from the amino acid threonine, characterized by the attachment of a dinitrophenyl group. This compound has garnered attention in biochemical and immunological research due to its unique properties and biological activities.
Chemical Structure and Properties
- Molecular Formula : C10H11N3O7
- Molecular Weight : Approximately 285.21 g/mol
- Appearance : Light yellow to orange crystalline powder
The presence of two nitro groups in the dinitrophenyl moiety enhances the compound's reactivity, making it a useful hapten in various immunological assays.
DNP-threonine functions primarily as a hapten that can bind to proteins, modifying them and eliciting immune responses. This ability to stimulate antibody production is crucial for its applications in immunology. The compound interacts with specific antibodies, enhancing immune responses and potentially affecting protein synthesis and cellular signaling pathways.
Biological Activities
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Immunological Applications :
- DNP-threonine is used in immunological studies to investigate antibody responses. Its structure allows it to effectively bind with antibodies, facilitating the study of immune mechanisms.
- It has been shown to modify proteins, which may lead to enhanced antibody production against those proteins.
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Enzymatic Interactions :
- Research indicates that DNP-threonine can interact with various enzymes, potentially inhibiting their activities. This interaction is critical for understanding its role in biochemical pathways and its possible therapeutic applications.
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Protein Synthesis :
- The compound may influence protein synthesis within cells, although specific pathways and mechanisms remain under investigation.
Immunological Studies
A notable study demonstrated that DNP-threonine can act as a hapten in immunoassays, where it binds to antibodies and elicits a measurable immune response. This property has been exploited in various experimental setups to assess immune function and antibody specificity.
Enzyme Activity Assays
In biochemical assays, DNP-threonine has been employed to study enzyme activities. For instance, its effects on specific enzymes were analyzed, revealing potential inhibitory actions that could be relevant for therapeutic interventions .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Dinitrophenol | Contains hydroxyl group; simpler structure | Known for its role as a pesticide and herbicide |
N-(2,4-Dinitrophenyl)glycine | Similar dinitrophenyl group attached to glycine | Used in similar immunological studies |
2-Amino-3-(2,4-dinitrophenyl)propanoic acid | Contains an additional amino group; different backbone | Exhibits different biological activities compared to threonine |
DNP-threonine's unique combination of properties allows it to function both as an amino acid derivative and a hapten, making it particularly valuable in research settings focused on immunology and enzymology.
Properties
IUPAC Name |
(2S,3R)-2-(2,4-dinitroanilino)-3-hydroxybutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O7/c1-5(14)9(10(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-5,9,11,14H,1H3,(H,15,16)/t5-,9+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOCOTZWYFGDMO-ANLVUFKYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14401-07-1, 1655-65-8 | |
Record name | Threonine, N-(2,4-dinitrophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14401-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Dinitrophenyl)-L-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1655-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-dinitrophenyl)-L-threonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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